molecular formula C4H3Cl3N4O B15209945 1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone

1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone

Cat. No.: B15209945
M. Wt: 229.45 g/mol
InChI Key: IQTFFFFSDIVFAB-UHFFFAOYSA-N
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Description

1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone is a compound that features a 1,2,4-triazole ring, which is a significant structural component in many pharmaceuticals, pesticides, and functional materials. The 1,2,4-triazole ring is known for its wide range of physiological and pharmacological properties, making it a valuable component in various scientific and practical applications .

Preparation Methods

The synthesis of 1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone involves the amidoalkylation of 3-amino-1,2,4-triazole. This reaction is carried out in 1,4-dioxane under the action of a mixture of triethylamine and N-(1,2,2,2-tetrachloroethyl)carboxamides. The reaction selectively occurs at the endocyclic nitrogen atom N-1, forming the corresponding N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides. The reaction products are isolated in yields ranging from 79% to 85% and are characterized by 1H NMR and 13C NMR spectroscopy .

Chemical Reactions Analysis

1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone undergoes various chemical reactions, including substitution reactions. The compound can react with different reagents under specific conditions to form various products. For example, the amidoalkylation reaction mentioned earlier involves the use of triethylamine and N-(1,2,2,2-tetrachloroethyl)carboxamides in 1,4-dioxane .

Scientific Research Applications

1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone has several scientific research applications due to its biological activity. It is of interest as a potential drug and pesticide. The compound’s 1,2,4-triazole ring is an essential structural component in many pharmaceuticals, including antibacterial, antiviral, anti-inflammatory, antitumor, and anticonvulsant drugs. Additionally, 1,2,4-triazole derivatives are used in clinical practice as broad-spectrum antifungal drugs .

Mechanism of Action

The mechanism of action of 1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone involves its interaction with molecular targets and pathways at the molecular level. The 1,2,4-triazole ring can affect various life processes, making it a valuable component in pharmaceuticals and other applications. The specific molecular targets and pathways involved depend on the particular application and the compound’s interaction with other molecules .

Comparison with Similar Compounds

1-(5-Amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone can be compared with other 1,2,4-triazole derivatives, such as N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides. These compounds share similar structural components and biological activities. the specific substituents and functional groups attached to the 1,2,4-triazole ring can influence their unique properties and applications .

Properties

Molecular Formula

C4H3Cl3N4O

Molecular Weight

229.45 g/mol

IUPAC Name

1-(5-amino-1,2,4-triazol-1-yl)-2,2,2-trichloroethanone

InChI

InChI=1S/C4H3Cl3N4O/c5-4(6,7)2(12)11-3(8)9-1-10-11/h1H,(H2,8,9,10)

InChI Key

IQTFFFFSDIVFAB-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=N1)N)C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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